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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridine

Cat. No.: B184072

An In-depth Technical Guide on the Reactivity and Stability of 2-Bromo-3-methylpyridine

Abstract

2-Bromo-3-methylpyridine, also known as 2-bromo-3-picoline, is a pivotal heterocyclic
building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a
pyridine ring substituted with both a bromine atom and a methyl group, confers a versatile
reactivity profile that is highly valued by researchers in drug discovery, agrochemical
development, and materials science.[1][2] This technical guide provides a comprehensive
overview of the core reactivity and stability characteristics of 2-Bromo-3-methylpyridine. It
details its participation in key palladium-catalyzed cross-coupling reactions, including Suzuki-
Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and explores other significant
transformations. Furthermore, this document outlines the compound's stability, recommended
handling and storage protocols, and potential degradation pathways. Detailed experimental
procedures and quantitative data are presented to support researchers, scientists, and drug
development professionals in leveraging the full synthetic potential of this important
intermediate.

Physicochemical and Safety Data

2-Bromo-3-methylpyridine is typically a colorless to pale yellow or brown liquid under
standard conditions.[1][3] A summary of its key physicochemical properties is provided in Table
1.
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Table 1: Physicochemical Properties of 2-Bromo-3-methylpyridine

Property Value References
Molecular Formula CeHeBIN [11[4]
Molecular Weight 172.02 g/mol [11[4]
CAS Number 3430-17-9 [4]
Appearance Colorle-ss t-o pale yellow/light e
brown liquid

Boiling Point 216-221 °C [1114]
Density 1.544 - 1.55 g/mL at 25 °C [11[4]
Refractive Index n20/D 1.568 [4]
Flash Point 113 °C (235.4 °F) - closed cup [4]
pKa 1.08 + 0.10 (Predicted) [5]

Stability and Storage

2-Bromo-3-methylpyridine is chemically stable under recommended storage conditions.[6][7]
To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-
ventilated area, with some suppliers recommending temperatures between 0-8°C.[1][8] The
compound should be stored under an inert atmosphere and kept away from incompatible
substances such as strong acids and oxidizing agents.[5][7] The nitrogen atom on the pyridine
ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.

[7]

Hazard Identification and Handling

The compound is classified as an irritant and is harmful.[5][9] It is known to cause skin and
serious eye irritation and may cause respiratory irritation.[4][8][9] Appropriate personal
protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a
respirator, should be used when handling this substance.[4][10] Work should be conducted in a
well-ventilated area or a fume hood.[6][8]
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Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement

Skin Corrosion/Irritation 2 H315: Causes skin irritation
Serious Eye Damage/Eye ) H319: Causes serious eye
Irritation irritation

Specific Target Organ Toxicity 3 H335: May cause respiratory
(Single Exposure) irritation

Chemical Reactivity and Synthetic Applications

The reactivity of 2-Bromo-3-methylpyridine is dominated by the C(sp?)-Br bond, which readily
participates in a variety of palladium-catalyzed cross-coupling reactions. This makes it an
invaluable intermediate for constructing more complex molecules containing biaryl, aryl-amine,
and aryl-alkyne linkages.[1][11]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is highly susceptible to oxidative
addition by a low-valent palladium(0) species, initiating the catalytic cycles of several key C-C
and C-N bond-forming reactions.[11]

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an
organohalide with an organoboron compound.[12] 2-Bromo-3-methylpyridine is an excellent
substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and
alkyl groups at the 2-position.[2] The reaction is tolerant of many functional groups and typically
proceeds with high yields.[12][13]
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Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling Note: This is a
generalized protocol based on procedures for similar bromopyridine substrates.[13][14]
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Optimization for specific substrates is recommended.

e To areaction vessel, add 2-Bromo-3-methylpyridine (1.0 eq), the desired arylboronic acid
(1.1-1.5 eq), a palladium catalyst such as Pd(PPhs)a (0.02-0.05 eq), and a base such as
K3POas or K2COs (2.0-3.0 eq).

» Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
e Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[14]

o Heat the reaction mixture with stirring at 85-100 °C for 4-12 hours, monitoring progress by
TLC or GC-MS.

e Upon completion, cool the mixture to room temperature and dilute with water and an organic
solvent (e.g., ethyl acetate).

o Separate the organic layer, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to yield the desired coupled
product.

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a direct route
to synthesize N-aryl pyridines from 2-Bromo-3-methylpyridine.[15] This reaction is crucial for
synthesizing compounds with applications in pharmaceuticals and materials science. The
choice of palladium catalyst, ligand, and base is critical for achieving high yields.
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Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Note: This detailed
protocol is for the related substrate 2-bromo-6-methyl pyridine and serves as an excellent
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starting point for 2-Bromo-3-methylpyridine.[16]

e In a Schlenk vessel under an inert argon atmosphere, combine (+/-)-trans-1,2-
diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methyl pyridine (3.0 g, 18 mmol), (%)-
BINAP (218 mg, 0.35 mmol), [Pdz(dba)s] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25
mmol).

e Add toluene (50 mL) to the vessel.

e Heat the resulting deep red/brown mixture to 80°C and stir for 4 hours.

e Cool the reaction to room temperature and add diethyl ether (50 mL).

e Wash the resulting yellow mixture with brine (2 x 30 mL).

o Dry the organic layer over MgSOu4, filter, and remove the solvent by evaporation under
reduced pressure.

o Recrystallize the yellow product from a pentane/diethyl ether mixture. (Reported yield for the
analogous substrate: 60%).[16]

Table 3: Reagents for Buchwald-Hartwig Amination Example[16]

Reagent Molar Eq. Quantity
2-bromo-6-methyl pyridine 2.05 18 mmol
(+/-)-trans-1,2-

o 1.0 8.8 mmol
diaminocyclohexane
[Pd2(dba)s] 0.02 0.18 mmol
(£)-BINAP 0.04 0.35 mmol
NaOtBu 2.84 25 mmol

The Sonogashira coupling reaction creates a C(sp?)-C(sp) bond between an aryl halide and a
terminal alkyne, catalyzed by palladium and a copper co-catalyst.[17] This reaction is highly
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effective for synthesizing 2-alkynyl-3-methylpyridine derivatives, which are valuable precursors
in medicinal chemistry.[18]
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Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
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Experimental Protocol: Sonogashira Coupling of a Bromopyridine Note: This protocol is based
on the successful coupling of the closely related 2-amino-3-bromopyridines.[18][19]

» Under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CFsCOO): at 2.5 mol%),
a ligand (e.g., PPhs at 5.0 mol%), and the copper co-catalyst (Cul at 5.0 mol%) to a 10 mL
round-bottomed flask.

e Add the solvent (e.g., 2.0 mL DMF) and stir for 30 minutes.

e Add 2-Bromo-3-methylpyridine (1.0 eq, e.g., 0.5 mmol), the terminal alkyne (1.2 eq, e.g.,
0.6 mmol), and a base (e.g., 1 mL EtsN).

» Heat the reaction mixture at 100°C for 3 hours, monitoring progress by TLC.
o After completion, cool the reaction, dilute with water, and extract with an organic solvent.
o Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate.

» Purify the residue by column chromatography to obtain the 2-alkynyl-3-methylpyridine
product.

Table 4: Sonogashira Coupling Yields with Analogous 2-Amino-3-bromopyridine Substrates[20]

Bromopyridine Substrate Alkyne Partner Yield (%)
2-amino-3-bromopyridine Phenylacetylene >90%
2-amino-3-bromopyridine Cyclopropylacetylene 88%
2-amino-3-bromopyridine 1-Decyne 85%

2-amino-3-bromo-5- ] ]
. Various Terminal Alkynes up to 93%
methylpyridine

Other Key Reactions

Beyond cross-coupling, 2-Bromo-3-methylpyridine can undergo other useful transformations.
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» Oxidation: The pyridine nitrogen can be oxidized to form 2-Bromo-3-methylpyridine N-
oxide.[7] Additionally, the methyl group can be oxidized to a carboxylic acid using a strong
oxidizing agent like KMnOa, yielding 2-bromonicotinic acid.[7]

Experimental Protocol: Oxidation to 2-bromonicotinic acid[7]

Add 2-Bromo-3-methylpyridine (1.0 g, 6.0 mmol) to a suspension of potassium
permanganate (2.4 g, 15 mmol) in water (25 mL) at room temperature.

e Stir the resulting mixture under reflux for 20 hours.
o After completion, cool the mixture to room temperature and filter.
 Acidify the filtrate to pH 3 with a 1M HCI solution.

o Collect the resulting precipitate by filtration and dry under vacuum to obtain 2-bromonicotinic
acid.

Synthesis and Degradation Pathways

Understanding the synthesis and potential degradation of 2-Bromo-3-methylpyridine is
essential for its effective application.

Common Synthetic Routes

Several methods exist for the preparation of 2-Bromo-3-methylpyridine. A common industrial
route involves a Sandmeyer-type reaction starting from 2-methyl-3-aminopyridine.[21][22]
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2-Methyl-3-aminopyridine
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Caption: Workflow for the synthesis of 2-Bromo-3-methylpyridine via diazotization.

Experimental Protocol: Synthesis from 2-methyl-3-aminopyridine[21][22]
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e Under cooling in an ice-salt bath, add 2-methyl-3-aminopyridine (10.8g, 0.1mol) to 48% HBr
(46ml, 0.4mol).

e Cool the mixture to -5 °C and slowly add bromine (15ml, 0.3mol) dropwise over 30-35
minutes.

e While maintaining a temperature below 0 °C, add a 40% solution of sodium nitrite (429)
dropwise over 1-1.5 hours.

» Continue stirring below 0 °C for 30 minutes after the addition is complete.

e Slowly add a 50% sodium hydroxide solution while keeping the temperature below 20 °C to
make the solution alkaline.

o Extract the reaction solution with ethyl acetate, dry the organic phase with anhydrous sodium
sulfate, filter, and concentrate under reduced pressure to obtain 2-Bromo-3-methylpyridine.
(Reported molar yield: 95%).[21][22]

Potential Degradation Pathways

While specific degradation studies on 2-Bromo-3-methylpyridine are not widely published,
insights can be drawn from studies on related compounds like 2-methylpyridine and 3-
methylpyridine. Microbial degradation in soil and water often proceeds via hydroxylation and
subsequent ring cleavage.[23][24] For instance, Arthrobacter species are known to degrade
pyridine derivatives, ultimately breaking them down into simpler molecules like succinic acid.
[25]
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Caption: A plausible microbial degradation pathway for 2-Bromo-3-methylpyridine.

Conclusion

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/product/b184072?utm_src=pdf-body-img
https://www.benchchem.com/product/b184072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

2-Bromo-3-methylpyridine is a robust and highly versatile chemical intermediate with a well-
defined reactivity profile. Its stability under standard storage conditions, combined with its
susceptibility to a range of high-yield synthetic transformations—most notably palladium-
catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions—solidifies its
role as a cornerstone in the synthesis of complex heterocyclic molecules. The detailed
protocols and data presented in this guide are intended to equip researchers and chemical
development professionals with the necessary knowledge to handle, store, and effectively
utilize 2-Bromo-3-methylpyridine in their synthetic endeavors, accelerating innovation in the
pharmaceutical, agrochemical, and material science fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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